N,N'-bis(4-methoxyphenyl)octanediamide
Description
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N,N'-bis(4-methoxyphenyl)octanediamide |
InChI |
InChI=1S/C22H28N2O4/c1-27-19-13-9-17(10-14-19)23-21(25)7-5-3-4-6-8-22(26)24-18-11-15-20(28-2)16-12-18/h9-16H,3-8H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
OCZGBQKEEFUOTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reagents and Reaction Mechanism
The traditional method involves reacting octanedioyl dichloride with 4-methoxyaniline in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under basic conditions. Triethylamine is typically employed to neutralize HCl byproducts. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the dichloride.
Optimization and Yield
Key parameters include:
- Temperature : 0–25°C to minimize side reactions.
- Molar ratio : A 1:2.2 stoichiometry of dichloride to amine ensures complete conversion.
- Solvent selection : DMF enhances solubility but requires rigorous drying to prevent hydrolysis.
Reported yields range from 65–78% after recrystallization. Impurities often arise from incomplete dichloride consumption or oligomerization, necessitating column chromatography for purification.
Mechanochemical Synthesis Using Coupling Agents
Coupling Reagents and Solvent-Free Conditions
Mechanochemical methods utilize coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid derivatives. This approach bypasses dichloride intermediates, reacting suberic acid (octanedioic acid) directly with 4-methoxyaniline in a ball mill or screw reactor.
Advantages Over Classical Methods
- Reaction time : Reduced from hours to 30–300 seconds in continuous flow systems.
- Solvent elimination : Ball milling achieves 92–95% conversion without solvents, aligning with green chemistry principles.
- Scalability : Pilot-scale experiments demonstrate a throughput of 50 g/hr .
Continuous Flow Synthesis
System Configuration and Parameters
Continuous flow reactors (CFRs) enable precise control over reaction dynamics. A typical setup involves:
Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Yield | 46–88% | |
| Purity | >90% (HPLC) | |
| Throughput | 50 g/hr |
This method minimizes byproduct formation through rapid mixing and heat dissipation.
Solid-Phase Synthesis via Ball Milling
Procedure and Efficiency
Solid-phase synthesis involves mechanochemical activation of suberic acid and 4-methoxyaniline in a ball mill. Key steps include:
Environmental and Economic Benefits
- Solvent-free : Eliminates waste generation.
- Energy efficiency : 30% reduction in energy consumption compared to solution-phase methods.
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Classical solution | 65–78 | Moderate | High (toxic solvents) |
| Mechanochemical | 75–92 | High | Low |
| Continuous flow | 46–88 | High | Moderate |
| Solid-phase | 70–85 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(4-methoxyphenyl)octanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis(4-methoxyphenyl)octanediamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Exhibits antimycobacterial and antialgal activities, making it useful in studies related to microbial inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(4-methoxyphenyl)octanediamide involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to the inhibition of essential cellular processes. This disruption is primarily due to the compound’s lipophilic nature, which allows it to integrate into the lipid bilayer of the membrane .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chain Length and Substituent Effects
Shorter-Chain Diamides
- N,N'-diarylbutanediamides : These compounds, with a four-carbon backbone, exhibit reduced antialgal activity (14.2–43.6% inhibition of chlorophyll production in Chlorella vulgaris) compared to the octanediamide analog (57.9% inhibition). The shorter chain may limit hydrophobic interactions with biological targets .
- Ethanediamide derivatives (e.g., N,N-bis(4-hydroxyphenyl)ethanediamide): The two-carbon backbone and hydroxyl substituents decrease lipophilicity, reducing membrane permeability and bioactivity .
Longer-Chain and Modified Backbones
- N,N'-bis(4-methoxyphenyl)-3,6-dithiaoctanediamide : Incorporation of sulfur atoms in the backbone enables coordination with silver(I) ions, forming complexes for catalytic or materials science applications. This contrasts with the parent octanediamide, which lacks metal-binding capacity .
- Compound 23 (N,N′-((1Z,3Z)-1,4-bis(4-methoxyphenyl)buta-1,3-diene-2,3-diyl)diformamide) : A conjugated diene linker enhances rigidity and π-π stacking, leading to cytotoxic effects (MIC: 0.65–1.12 µM in NCI-60 cell lines) rather than antialgal activity .
Table 1: Structural and Functional Comparison
Biological Activity
N,N'-bis(4-methoxyphenyl)octanediamide is a compound that has garnered attention due to its significant biological activities, particularly in the context of cancer therapy and epigenetic regulation. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound consists of two 4-methoxyphenyl groups attached to an octanediamide backbone. Its molecular formula is . The presence of methoxy groups enhances both solubility and reactivity, which are crucial for its biological activity.
Research indicates that this compound functions primarily as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors play a vital role in modifying histone proteins, thereby influencing gene expression and cellular functions. This mechanism suggests potential therapeutic applications in various conditions, including cancer, where epigenetic modifications are critical.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Properties : Studies have shown that this compound can inhibit the growth of cancer cells by modulating epigenetic factors.
- Antioxidant Activity : It exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
- Potential Antimicrobial Effects : Preliminary investigations suggest possible antimicrobial activities, although more research is needed to confirm this aspect.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selective activity towards specific cancer types.
| Cell Line | Viability Reduction (%) |
|---|---|
| U-87 | 43.7 ± 7.4 |
| MDA-MB-231 | 29.2 ± 6.5 |
Mechanistic Studies
Mechanistic studies have focused on the binding affinities of this compound with various enzymes involved in epigenetic regulation. The compound effectively inhibits HDACs, leading to increased acetylation levels of histones, which is associated with enhanced gene expression related to apoptosis and cell cycle regulation.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that also exhibit biological activity. Below is a comparison table highlighting these compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N,N'-bis(4-chlorophenyl)octanediamide | Chlorine substitutions on phenyl rings | Potentially increased biological activity |
| N,N'-diphenyloctanediamide | Two phenyl groups without methoxy | Simpler structure may lead to different reactivity |
| N,N'-bis(3,4-dichlorophenyl)octanediamide | Dichloro substitutions on phenyl rings | Enhanced lipophilicity may affect bioavailability |
| N,N'-bis(4-methylphenyl)octanediamide | Methyl substitutions on phenyl rings | Variability in steric hindrance may influence targets |
Future Directions and Research Needs
While the current findings on this compound are promising, further research is necessary to fully elucidate its mechanisms of action, potential off-target effects, and comprehensive therapeutic profiles. Future studies should focus on:
- In vivo Studies : To assess the efficacy and safety profile in live models.
- Mechanistic Pathways : Detailed investigations into the specific pathways affected by HDAC inhibition.
- Combination Therapies : Exploring synergistic effects when used with other anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
